Trihexyl benzene-1,2,4-tricarboxylate

Übersicht

Beschreibung

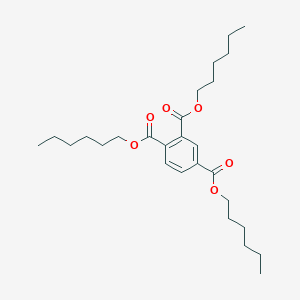

Trihexyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6. It is a liquid at room temperature and is known for its use as a plasticizer in various industrial applications. The compound is characterized by its three hexyl groups attached to a benzene ring, which also bears three carboxylate groups at the 1, 2, and 4 positions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trihexyl benzene-1,2,4-tricarboxylate can be synthesized through the esterification of benzene-1,2,4-tricarboxylic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Trihexyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of benzene-1,2,4-tricarboxylic acid and hexanol.

Oxidation: The compound can be oxidized under harsh conditions, although this is less common due to the stability of the ester groups.

Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through transesterification reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Catalysts such as titanium alkoxides are used in transesterification reactions.

Major Products Formed

Hydrolysis: Benzene-1,2,4-tricarboxylic acid and hexanol.

Oxidation: Various oxidized products depending on the conditions.

Substitution: New esters with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Applications in Industry

THB-TCA has been studied for its biocompatibility, making it a potential candidate for use in medical devices. Its ability to form stable complexes with various drugs enhances drug delivery systems by improving solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has demonstrated that THB-TCA can effectively encapsulate hydrophobic drugs, leading to improved therapeutic efficacy. In vitro studies showed that drug-loaded THB-TCA nanoparticles exhibited controlled release profiles suitable for sustained drug delivery.

Environmental Applications

Recent studies have explored the environmental impact and degradation pathways of THB-TCA. It has shown low toxicity towards aquatic organisms, indicating its potential for safer use in consumer products.

Ecotoxicological Studies

In ecotoxicological assessments, THB-TCA demonstrated minimal adverse effects on aquatic life at concentrations below its solubility limit. This suggests that it may be a safer alternative to traditional plasticizers that pose environmental risks.

Analytical Applications

THB-TCA can be analyzed using High-Performance Liquid Chromatography (HPLC). The separation of THB-TCA on specialized HPLC columns allows for the detection of impurities and supports pharmacokinetic studies.

Table 2: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC column |

| Particle Size | 3 µm |

Wirkmechanismus

The mechanism of action of trihexyl benzene-1,2,4-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Another plasticizer with similar properties but different alkyl groups.

Diethylhexyl phthalate: A widely used plasticizer with a different chemical structure but similar applications.

Butyl benzyl phthalate: Another plasticizer with a benzene ring and different alkyl groups.

Uniqueness

Trihexyl benzene-1,2,4-tricarboxylate is unique due to its specific combination of hexyl groups and carboxylate groups, which provide a balance of flexibility and stability. This makes it particularly suitable for applications requiring high-performance plasticizers .

Biologische Aktivität

Trihexyl benzene-1,2,4-tricarboxylate (also known as tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate or TOTM) is an organic compound widely used as a plasticizer in various applications. Its biological activity has garnered attention due to its potential implications in health and environmental safety. This article provides a detailed examination of the biological activity of TOTM, supported by empirical data and case studies.

- Molecular Formula : C33H54O6

- Molecular Weight : Approximately 546.79 g/mol

- Structure : TOTM is a high molecular weight ester derived from trimellitic acid, characterized by three carboxylate groups attached to a benzene ring.

Biological Activity Overview

TOTM exhibits several notable biological activities, primarily characterized by its low toxicity and biocompatibility. Research indicates that it does not significantly interact with cellular mechanisms at low concentrations, making it a safer alternative to traditional phthalates.

Toxicological Profile

- Acute Toxicity :

- Chronic Toxicity :

- Reproductive and Developmental Toxicity :

- Bioaccumulation :

Environmental Impact

TOTM has been evaluated for its ecotoxicological effects and demonstrates low toxicity towards aquatic organisms. For instance, the no-observed-effect concentration (NOEC) for Daphnia magna was reported to be greater than 0.082 mg/L . This suggests that TOTM poses minimal risk to aquatic ecosystems at environmentally relevant concentrations.

Applications in Drug Delivery

Due to its biocompatibility and ability to enhance drug solubility and bioavailability, TOTM is being explored for use in drug delivery systems. Research indicates its potential as a carrier for hydrophobic drugs, facilitating controlled release mechanisms and improving therapeutic efficacy .

Comparative Analysis with Related Compounds

TOTM’s unique properties can be contrasted with other compounds derived from trimellitic acid esters:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | Common plasticizer linked to health concerns |

| Tris(isooctyl) trimellitate | C33H54O6 | Similar structure but different alkyl chain length |

| Tri-n-octyl trimellitate | C33H54O6 | Alternative plasticizer with similar applications |

Case Studies

- Safety Assessment in Cosmetics :

- OECD Screening Assessment :

Eigenschaften

IUPAC Name |

trihexyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHBQKVKHGQWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052681 | |

| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1528-49-0 | |

| Record name | Trihexyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.